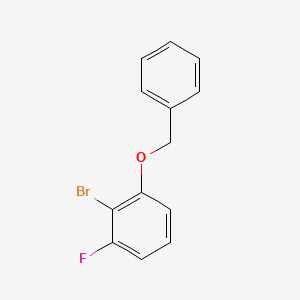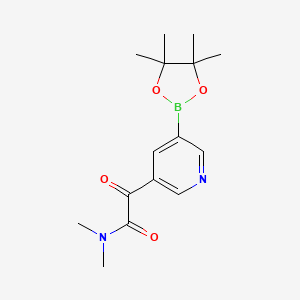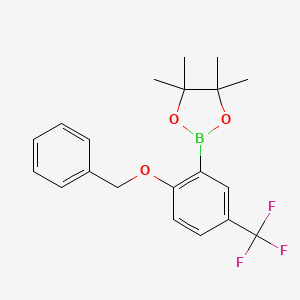![molecular formula C12H16F2N2 B6334507 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240581-16-1](/img/structure/B6334507.png)
1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)methyl-2-methylpiperazine (DFPM) is a synthetic, organic compound belonging to the group of piperazines. It is a colorless, crystalline solid, and is used in a variety of applications, such as pharmaceuticals, agrochemicals, and specialty chemicals. DFPM has a wide range of biological activities and has been studied for its potential applications in various fields.
科学的研究の応用
1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in various fields, including as an anti-inflammatory agent, an antifungal agent, an antiviral agent, and a potential treatment for Alzheimer’s disease. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
Target of Action
A structurally similar compound, n-cyclopropyl-3- { [1- (2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo [3,4-b]pyridin-4-yl]amino}-4-methylbenzamide, targets the mitogen-activated protein kinase 14
Biochemical Pathways
Given the potential target mentioned above, it’s possible that DFMP may influence pathways involving Mitogen-activated protein kinase 14
実験室実験の利点と制限
1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. It is also relatively non-toxic, and has been shown to be effective in a variety of biological assays. However, it is relatively expensive, and its effects on humans are not yet fully understood.
将来の方向性
Future research on 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine should focus on its potential applications in various fields, such as its potential as an anti-inflammatory agent, an antifungal agent, an antiviral agent, and a potential treatment for Alzheimer’s disease. In addition, further research should be conducted on its mechanism of action, as well as its biochemical and physiological effects. Furthermore, research should be conducted on its potential toxicity, as well as its potential interactions with other drugs. Finally, research should be conducted on its potential uses in drug delivery systems, as well as its potential for use in drug formulations.
合成法
1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine can be synthesized by a variety of methods. One of the most commonly used methods is the Friedel-Crafts alkylation of an aniline with a 3,4-difluorobenzyl halide, followed by a methylation reaction. Other methods include the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperazine, the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperazine hydrochloride, and the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperidine.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZFSTQFDHZRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)



![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)
![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)




![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)